molecular formula C16H15NO2 B1644449 (S)-4-Benzhydryloxazolidin-2-one

(S)-4-Benzhydryloxazolidin-2-one

Cat. No.: B1644449
M. Wt: 253.29 g/mol
InChI Key: QEOCTJMBYZNEJH-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Benzhydryloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a benzhydryl group (two phenyl rings attached to a central carbon) at the 4-position of the oxazolidin-2-one heterocycle. The "S" configuration at the stereogenic center is critical for its stereochemical properties and biological interactions. Oxazolidinones are five-membered lactams known for their versatility in asymmetric synthesis and pharmaceutical applications, particularly as chiral auxiliaries or bioactive scaffolds . Structural studies, including single-crystal X-ray diffraction (e.g., via SHELX software ), confirm its envelope conformation and hydrogen-bonding patterns, which influence crystallinity and solubility .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(4S)-4-benzhydryl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m1/s1

InChI Key

QEOCTJMBYZNEJH-CQSZACIVSA-N

SMILES

C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H](NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

(R)-4-Benzhydryloxazolidin-2-one (CAS 312624-01-4)

  • Structural Similarity : 0.92 (compared to the S-enantiomer) .
  • Key Differences :
    • The "R" configuration at the stereogenic center alters spatial orientation, impacting interactions with chiral environments (e.g., enzyme active sites).
    • Pharmacological profiles may differ significantly; enantiomers often exhibit distinct binding affinities or metabolic stability .

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one (CAS 168297-85-6)

  • Structural Similarity : 0.89 .
  • Increased steric bulk may hinder crystallization but improve metabolic stability by shielding the lactam ring from enzymatic degradation .

(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

  • Structural Features : Methyl and phenyl substituents at positions 4 and 5, respectively .
  • Key Differences :
    • The (4S,5S) diastereomer configuration creates a distinct spatial arrangement, influencing hydrogen-bonding networks in crystalline states .
    • Reduced lipophilicity compared to the benzhydryl derivative may lower membrane permeability but enhance aqueous solubility .

Benzylidene-3-methyl-2-thioxothiazolidin-4-one

  • Structural Features: Thiazolidinone core with a thioxo (C=S) group at position 2 and benzylidene substituent .
  • Key Differences: The thioxo group increases electron-withdrawing effects, altering electronic properties and reactivity compared to oxazolidinones. Thiazolidinones are associated with distinct biological targets (e.g., antimicrobial or anticancer activity) due to sulfur’s role in redox interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score
(S)-4-Benzhydryloxazolidin-2-one 168297-85-6 C₂₁H₁₉NO₂ 317.38 Benzhydryl (4-S) 1.00
(R)-4-Benzhydryloxazolidin-2-one 312624-01-4 C₂₁H₁₉NO₂ 317.38 Benzhydryl (4-R) 0.92
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one 168297-85-6 C₁₄H₁₇NO₂ 231.29 Benzyl, 5,5-dimethyl 0.89
(4S,5S)-4-Methyl-5-phenyloxazolidin-2-one N/A C₁₁H₁₃NO₂ 191.23 4-Methyl, 5-phenyl N/A
Benzylidene-3-methyl-2-thioxothiazolidin-4-one N/A C₁₁H₁₁NOS₂ 237.34 Thioxo, benzylidene N/A

Research Findings and Implications

  • Stereochemistry : The "S" configuration in (S)-4-Benzhydryloxazolidin-2-one optimizes interactions with chiral biological targets, whereas the "R" enantiomer may exhibit reduced efficacy or off-target effects .
  • Substituent Effects : The benzhydryl group enhances lipophilicity, favoring blood-brain barrier penetration, while dimethyl or benzyl groups trade off solubility for metabolic stability .
  • Thiazolidinone vs. Oxazolidinone: Thioxo groups in thiazolidinones enable unique redox-mediated mechanisms, unlike the hydrogen-bonding-driven activity of oxazolidinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.